
Epothilone D
Übersicht
Beschreibung
Vorbereitungsmethoden
Epothilon D kann durch verschiedene synthetische Verfahren hergestellt werden. Eine gängige Methode umfasst die Fermentation von Sorangium cellulosum, die Epothilone als Sekundärmetabolite produziert . Der synthetische Weg umfasst in der Regel folgende Schritte:
Fermentation: Sorangium cellulosum wird unter bestimmten Bedingungen kultiviert, um Epothilone zu produzieren.
Isolierung: Die Epothilone werden aus der Fermentationsbrühe extrahiert.
Reinigung: Der Rohextrakt wird mittels chromatographischer Verfahren gereinigt, um Epothilon D zu isolieren.
Industrielle Produktionsverfahren beinhalten auch die gentechnische Veränderung des Epothilon-Genclusters, um die Konzentration von Epothilon D während der Fermentation zu erhöhen .
Analyse Chemischer Reaktionen
Epothilon D unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Epothilon D kann oxidiert werden, um Epothilon B zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Epothilon D-Molekül verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in die Epothilon D-Struktur einführen.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Introduction to Epothilone D
This compound is a microtubule-stabilizing agent that has garnered significant attention in the fields of cancer treatment and neurodegenerative disease research. This compound, derived from the myxobacterium Sorangium cellulosum, exhibits properties similar to those of paclitaxel (Taxol), but with enhanced solubility and greater ability to penetrate the blood-brain barrier. The following sections will delve into the various scientific applications of this compound, highlighting its potential therapeutic benefits, mechanisms of action, and case studies that illustrate its efficacy.
Cancer Therapeutics
This compound has been extensively studied for its anticancer properties. It acts by stabilizing microtubules, which disrupts the normal dynamics of cell division, leading to apoptosis in cancer cells.
Case Studies
- In vitro studies have shown that this compound is effective against various cancer cell lines, including breast and lung cancers, demonstrating higher potency compared to paclitaxel .
- A clinical trial reported promising results in patients with metastatic breast cancer who had previously failed taxane therapy, indicating that this compound could be a viable alternative treatment option .
Neurological Disorders
Recent research has explored the application of this compound in treating neurodegenerative diseases such as Alzheimer's disease and hereditary spastic paraplegia.
Alzheimer's Disease
- This compound has been shown to reduce axonal dystrophy and improve cognitive function in animal models of Alzheimer's disease by enhancing microtubule stability and promoting neuronal integrity .
Hereditary Spastic Paraplegia
- In studies involving patient-derived cells, this compound was found to rescue acetylated α-tubulin levels, suggesting a role in correcting microtubule dynamics disrupted in hereditary spastic paraplegia .
Developmental Biology
This compound has also been investigated for its effects on neuronal development and morphology.
Impact on Neuronal Growth
- Research indicates that this compound can alter the growth and viability of immature cortical neurons in a dose-dependent manner, affecting mitochondrial transport and dendritic spine morphology .
Plant Biology
Interestingly, this compound's effects are not limited to animal models; it has also been studied in plant systems.
Effects on Plant Cell Cycle
- In tomato cell cultures, this compound was shown to significantly affect the mitotic index and microtubular patterns, leading to abnormal spindle formation during cell division . This suggests potential applications in agricultural biotechnology for controlling plant growth.
Data Summary
Wirkmechanismus
The principal mechanism of action of epothilone D is the inhibition of microtubule function . Microtubules are essential for cell division, and this compound stops cells from properly dividing by stabilizing microtubules and promoting their polymerization . This leads to cell cycle arrest at the G2-M transition phase, resulting in cytotoxicity and eventually cell apoptosis .
Vergleich Mit ähnlichen Verbindungen
Epothilon D ähnelt anderen Epothilonen, wie z. B. Epothilon B (Patupilone), Ixabepilone und Sagopilone . Epothilon D verfügt über einzigartige Eigenschaften, die es besonders wirksam gegen bestimmte Krebsarten machen. So hat es beispielsweise eine überlegene Wirksamkeit bei der Behandlung von metastasierendem Brustkrebs im Vergleich zu anderen Epothilonen gezeigt . Darüber hinaus ist Epothilon D weniger anfällig für Tumorresistenzmechanismen, was es zu einer wertvollen Verbindung in der Krebstherapie macht .
Ähnliche Verbindungen umfassen:
- Epothilon B (Patupilone)
- Ixabepilone
- Sagopilone
- Fludelone (KOS-1584)
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Anwendungen .
Biologische Aktivität
Epothilone D (EpoD) is a microtubule-stabilizing agent derived from the myxobacterium Sorangium cellulosum. It has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. This article delves into the biological activity of EpoD, focusing on its effects on neuronal growth, axonal transport, and its potential as a treatment for tauopathies and other neurological disorders.
EpoD functions primarily by stabilizing microtubules, which are crucial for various cellular processes, including mitosis and intracellular transport. By binding to the β-tubulin subunit of microtubules, EpoD prevents their depolymerization, thus enhancing microtubule stability. This action is similar to that of paclitaxel but with distinct pharmacological properties that allow it to penetrate the blood-brain barrier effectively .
In Vitro Studies
In vitro studies have demonstrated that EpoD affects immature and mature cortical neurons in a dose-dependent manner. Research indicates that low concentrations of EpoD can enhance neuronal growth and complexity, while higher doses lead to reduced viability and increased cellular toxicity. Specifically, concentrations ranging from 0.1 nM to 100 nM were tested, revealing that lower doses promote axonal sprouting post-injury in cultured neurons .
Concentration (nM) | Effect on Neuronal Viability | Effect on Neurite Growth |
---|---|---|
0.1 | Minimal effect | Increased growth |
1 | Moderate effect | Enhanced complexity |
10 | Significant toxicity | Reduced growth |
100 | High toxicity | Severe reduction |
In Vivo Studies
In vivo investigations using aged PS19 mice, a model for tauopathies, have shown that EpoD treatment significantly reduces axonal dystrophy and increases microtubule density. This enhancement leads to improved fast axonal transport and cognitive function without dose-limiting side effects. Mice treated with EpoD exhibited less forebrain tau pathology and better neuronal integrity compared to untreated controls .
Case Studies and Research Findings
- Neurodegenerative Diseases : A study highlighted the efficacy of EpoD in reducing cognitive deficits associated with tauopathies. The treatment improved behavioral outcomes in aged PS19 mice with pre-existing tau pathology, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Spinal Cord Injury : Another study investigated the effects of EpoD following spinal cord injury in rats. Results indicated that EpoD administration improved locomotor recovery when combined with rehabilitation training, demonstrating its role in enhancing functional recovery post-injury .
- Cellular Mechanisms : Research has shown that EpoD influences mitochondrial transport within neurons over time, indicating a broader impact on cellular health beyond microtubule stabilization. This finding underscores the importance of dosage and timing in therapeutic applications .
Comparative Analysis with Other Agents
EpoD has been compared with other microtubule-stabilizing agents such as epothilone B and ixabepilone. While both EpoD and epothilone B showed rapid distribution to central nervous system compartments, epothilone B was found to be more efficacious in reducing fibrotic scarring post-injury. However, EpoD's unique properties make it a promising candidate for clinical testing in neurodegenerative conditions .
Agent | CNS Penetration | Efficacy in Neuroprotection | Side Effects |
---|---|---|---|
This compound | High | Moderate | Minimal |
Epothilone B | High | High | Moderate |
Ixabepilone | Low | Low | High |
Eigenschaften
IUPAC Name |
4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h11,13,15,17,19,22-23,25,29,31H,8-10,12,14H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZIUKBZLSUILX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.